molecular formula C19H18N4O4 B6620722 N-[1-(4-imidazol-1-ylphenyl)ethyl]-4-methoxy-3-nitrobenzamide

N-[1-(4-imidazol-1-ylphenyl)ethyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B6620722
M. Wt: 366.4 g/mol
InChI Key: TWEAXLXUKNSLFP-UHFFFAOYSA-N
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Description

N-[1-(4-imidazol-1-ylphenyl)ethyl]-4-methoxy-3-nitrobenzamide is a synthetic organic compound that features an imidazole ring, a nitro group, and a methoxy group

Properties

IUPAC Name

N-[1-(4-imidazol-1-ylphenyl)ethyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-13(14-3-6-16(7-4-14)22-10-9-20-12-22)21-19(24)15-5-8-18(27-2)17(11-15)23(25)26/h3-13H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEAXLXUKNSLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-imidazol-1-ylphenyl)ethyl]-4-methoxy-3-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by its coupling with a benzamide derivative. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-imidazol-1-ylphenyl)ethyl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be obtained.

Scientific Research Applications

N-[1-(4-imidazol-1-ylphenyl)ethyl]-4-methoxy-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involving the imidazole ring.

    Biology: It may serve as a probe for studying biological processes involving imidazole-containing compounds.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-(4-imidazol-1-ylphenyl)ethyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, influencing biochemical pathways. The nitro group may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-imidazol-1-ylphenyl)ethyl]-4-methoxy-3-nitrobenzamide is unique due to the presence of both a nitro group and a methoxy group, which can impart distinct electronic and steric properties. These features make it a versatile compound for various applications, distinguishing it from other imidazole derivatives.

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